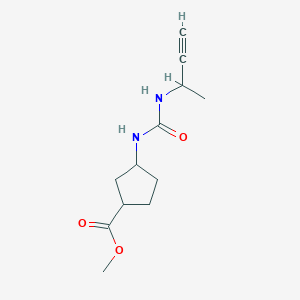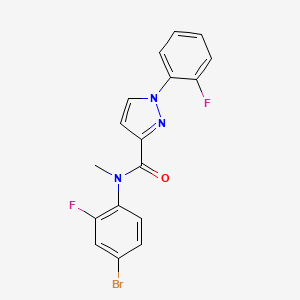![molecular formula C26H27N5O2 B7634669 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a novel beta-adrenergic receptor antagonist that could be used in the treatment of various diseases such as hypertension, heart failure, and asthma.
Mécanisme D'action
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating various physiological processes such as heart rate, blood pressure, and bronchodilation. By blocking these receptors, the compound can reduce blood pressure, improve heart function, and relieve asthma symptoms.
Biochemical and physiological effects:
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. It can reduce blood pressure by blocking the beta-adrenergic receptors in the heart and blood vessels. It can also improve heart function by reducing the workload on the heart and increasing cardiac output. In addition, it can relieve asthma symptoms by relaxing the smooth muscles in the airways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol in lab experiments include its potency as a beta-adrenergic receptor antagonist, its anti-inflammatory and anti-cancer properties, and its potential therapeutic applications. However, the limitations include its low yield in the synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol. These include further studies on its potential therapeutic applications, such as in the treatment of hypertension, heart failure, and asthma. In addition, studies could be conducted to determine its safety and efficacy in humans. Further research could also be conducted on its anti-inflammatory and anti-cancer properties, as well as its mechanism of action. Finally, efforts could be made to improve the synthesis method and increase the yield of the compound.
In conclusion, 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its potency as a beta-adrenergic receptor antagonist, anti-inflammatory and anti-cancer properties, and potential therapeutic applications make it an interesting subject for scientific research. Further studies are needed to determine its safety and efficacy in humans and to improve the synthesis method.
Méthodes De Synthèse
The synthesis of 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol involves the reaction of 4-(2-pyridin-3-ylquinazolin-4-yl)piperazine with 1-chloro-2-phenoxypropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol has been studied extensively for its potential therapeutic applications. It has been shown to be a potent beta-adrenergic receptor antagonist that could be used in the treatment of various diseases such as hypertension, heart failure, and asthma. It has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-21(19-33-22-8-2-1-3-9-22)18-30-13-15-31(16-14-30)26-23-10-4-5-11-24(23)28-25(29-26)20-7-6-12-27-17-20/h1-12,17,21,32H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVCKPDEDEQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)
![1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)